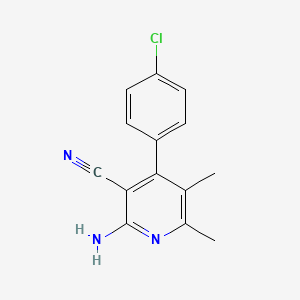
2-Amino-4-(4-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(4-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C14H12ClN3 and its molecular weight is 257.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Amino-4-(4-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H12ClN3. The compound features a pyridine ring substituted with an amino group and a chlorophenyl moiety, which may contribute to its biological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to the pyridine structure. For instance, derivatives similar to this compound have shown effectiveness against various viral infections. A notable example is a series of substituted N-(4-amino-2-chlorophenyl) compounds that exhibited significant activity against human adenovirus (HAdV), with some compounds achieving an IC50 as low as 0.27 μM while maintaining low cytotoxicity levels .
| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound 15 | 0.27 | 156.8 | >100 |
| Niclosamide | - | - | - |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have indicated that similar pyridine derivatives possess inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzyme functions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : The compound may interfere with the viral DNA replication process, as observed in related compounds targeting HAdV.
- Antibacterial Effects : It likely disrupts bacterial cell wall synthesis or function through interactions with specific proteins or enzymes critical for bacterial survival.
Case Studies and Research Findings
Several research articles have documented the biological activities of compounds similar to this compound:
- HIV-1 Integrase Inhibitors : Research has shown that pyridine derivatives can act as inhibitors of HIV-1 integrase, demonstrating submicromolar activity which highlights their potential in antiviral drug development .
- Pyridine Derivatives Against Bacterial Infections : A study indicated that certain pyridine-based compounds exhibit significant antibacterial activity against resistant strains, suggesting their utility in treating infections caused by multidrug-resistant bacteria .
属性
IUPAC Name |
2-amino-4-(4-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-8-9(2)18-14(17)12(7-16)13(8)10-3-5-11(15)6-4-10/h3-6H,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQCRGMBNXYSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=C1C2=CC=C(C=C2)Cl)C#N)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














